molecular formula C14H25ClN2O4 B2651746 rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride CAS No. 2411179-05-8

rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride

Cat. No.: B2651746
CAS No.: 2411179-05-8
M. Wt: 320.81
InChI Key: ABUXQYVDSAVPKN-YTWAJWBKSA-N
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Description

rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo[2.2.1]heptane core. The presence of tert-butyl and ethyl groups, along with an amino group, adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride involves multiple steps:

    Protection of the amine group: The amine group of the starting material, 2-azabicyclo[2.2.1]heptane, is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide.

    Addition of carboxylic acid: Methyl 5-formyl-2-methoxybenzoate is added to the protected amine in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.

    Reduction: The tert-butyl ester is reduced using sodium borohydride in methanol to yield the corresponding alcohol.

    Protection of the alcohol group: The alcohol group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.

    Formation of carbamate: Ethyl chloroformate is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.

    Deprotection: The amine group is deprotected using hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield the final compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and ethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The presence of the amino group can facilitate hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
  • rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Comparison

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9+,10-,11+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPBPIHADJKKLN-RTBBDAMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C(C2)N1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@@H]([C@@H](C2)N1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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